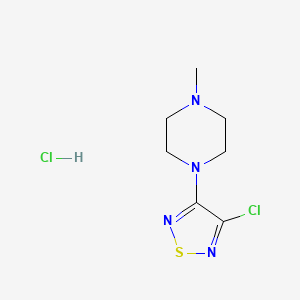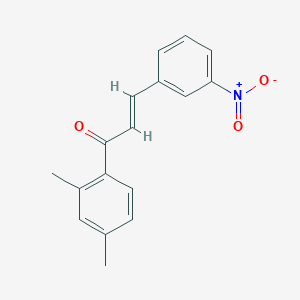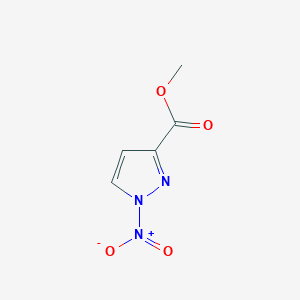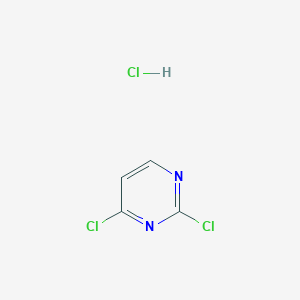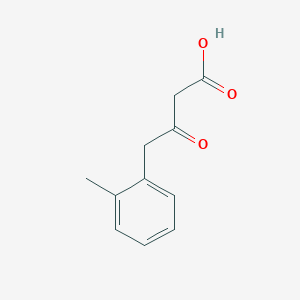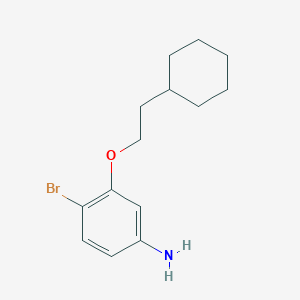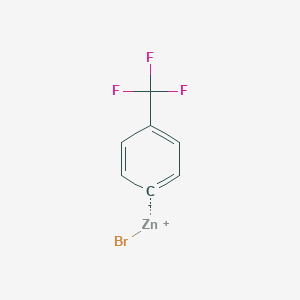
(4-(Trifluoromethyl)phenyl)zinc bromide, 0.50 M in THF
描述
(4-(Trifluoromethyl)phenyl)zinc bromide, 0.50 M in tetrahydrofuran (THF) is an organozinc reagent widely used in organic synthesis. This compound is known for its ability to participate in various cross-coupling reactions, making it a valuable tool in the formation of carbon-carbon bonds. The presence of the trifluoromethyl group enhances its reactivity and stability, making it a preferred choice in many synthetic applications .
作用机制
Target of Action
(4-(Trifluoromethyl)phenyl)zinc bromide is a chemical reagent used in organic synthesis. Its primary targets are organic compounds that require the introduction of the trifluoromethylphenyl group .
Mode of Action
This compound acts as a nucleophile, capable of donating electrons to electrophilic carbon atoms in organic substrates . The trifluoromethylphenyl group of the zinc bromide compound can form new carbon-carbon bonds during the reaction .
Biochemical Pathways
The exact biochemical pathways influenced by this compound depend on the specific reactions it’s used in. It’s often used in transition metal-catalyzed carbon–carbon bond-forming reactions, such as the suzuki–miyaura cross-coupling . This reaction conjoins chemically differentiated fragments with the metal catalyst .
Result of Action
The result of the action of (4-(Trifluoromethyl)phenyl)zinc bromide is the formation of new organic compounds with the trifluoromethylphenyl group incorporated . The exact molecular and cellular effects depend on the specific compounds being synthesized.
Action Environment
The action, efficacy, and stability of (4-(Trifluoromethyl)phenyl)zinc bromide can be influenced by various environmental factors. These include the temperature, solvent used (in this case, Tetrahydrofuran or THF), and the presence of other reagents or catalysts . It’s typically stored in a refrigerator to maintain its stability .
准备方法
Synthetic Routes and Reaction Conditions: (4-(Trifluoromethyl)phenyl)zinc bromide can be synthesized through the reaction of 4-bromobenzotrifluoride with zinc in the presence of a suitable catalyst. The reaction is typically carried out in an inert atmosphere to prevent oxidation and moisture interference. The use of tetrahydrofuran (THF) as a solvent helps in stabilizing the organozinc compound .
Industrial Production Methods: In industrial settings, the production of (4-(Trifluoromethyl)phenyl)zinc bromide involves large-scale reactors with precise control over temperature and pressure. The process ensures high yield and purity of the compound, which is essential for its application in various chemical syntheses .
化学反应分析
Types of Reactions: (4-(Trifluoromethyl)phenyl)zinc bromide primarily undergoes substitution reactions, particularly in cross-coupling reactions such as Negishi coupling. It can also participate in oxidative addition and reductive elimination processes .
Common Reagents and Conditions: Common reagents used with (4-(Trifluoromethyl)phenyl)zinc bromide include palladium or nickel catalysts, which facilitate the cross-coupling reactions. The reactions are typically carried out under an inert atmosphere, such as nitrogen or argon, to prevent oxidation .
Major Products: The major products formed from reactions involving (4-(Trifluoromethyl)phenyl)zinc bromide are often complex organic molecules with new carbon-carbon bonds. These products are valuable intermediates in the synthesis of pharmaceuticals, agrochemicals, and other fine chemicals .
科学研究应用
(4-(Trifluoromethyl)phenyl)zinc bromide is extensively used in scientific research due to its versatility in organic synthesis. In chemistry, it is employed in the synthesis of complex molecules, including natural products and pharmaceuticals. In biology, it is used to create bioactive compounds that can be studied for their effects on biological systems. In medicine, it aids in the development of new drugs by providing key intermediates for drug synthesis. Industrially, it is used in the production of fine chemicals and materials .
相似化合物的比较
Similar Compounds:
- (4-Methylphenyl)zinc bromide
- (4-Chlorophenyl)zinc bromide
- (4-Fluorophenyl)zinc bromide
Uniqueness: Compared to similar compounds, (4-(Trifluoromethyl)phenyl)zinc bromide offers enhanced reactivity and stability due to the presence of the trifluoromethyl group. This makes it particularly useful in reactions where high reactivity is required, and it often provides better yields and selectivity in cross-coupling reactions .
属性
IUPAC Name |
bromozinc(1+);trifluoromethylbenzene | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4F3.BrH.Zn/c8-7(9,10)6-4-2-1-3-5-6;;/h2-5H;1H;/q-1;;+2/p-1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QTZYUXHHCTXHDM-UHFFFAOYSA-M | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=[C-]1)C(F)(F)F.[Zn+]Br | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4BrF3Zn | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
290.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![1H-Indole-1-carboxylic acid, 2,3-dihydro-2-[[[(4-methylphenyl)sulfonyl]oxy]methyl]-, 1,1-dimethylethyl ester, (2S)-](/img/structure/B3113706.png)
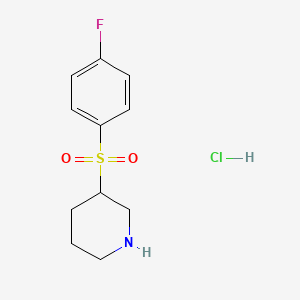
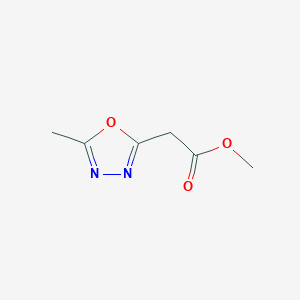
![2',7'-dibromospiro[3,13-diazatricyclo[7.4.0.02,7]trideca-1(9),2(7),3,5,10,12-hexaene-8,9'-fluorene]](/img/structure/B3113734.png)
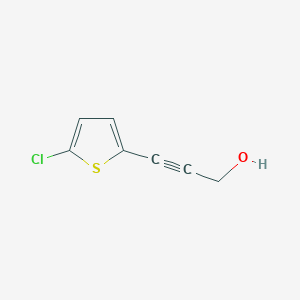
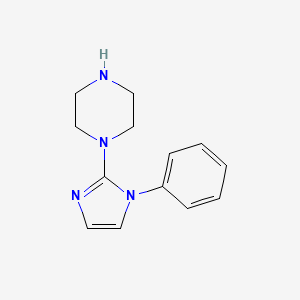
![3-Benzyl-3-azabicyclo[3.3.1]nonan-9-amine](/img/structure/B3113756.png)
![3,5,6,7,8,9-Hexahydro-4H-pyrimido[4,5-d]azepin-4-one dihydrochloride](/img/structure/B3113766.png)
